molecular formula C26H23ClN2O3S B2821993 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 895999-21-0

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No. B2821993
CAS RN: 895999-21-0
M. Wt: 478.99
InChI Key: OZQDXIDHNOHYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a useful research compound. Its molecular formula is C26H23ClN2O3S and its molecular weight is 478.99. The purity is usually 95%.
BenchChem offers high-quality 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Modifications

  • Novel Synthetic Approaches : Research on novel synthetic methods for creating complex quinoline and isoquinoline derivatives highlights the versatility of sulfonyl and indolyl groups in facilitating diverse chemical reactions, leading to compounds with potential therapeutic applications (Walter, 1994).
  • Antioxidant, Antifungal, and Antibacterial Activities : A study on arylsulfonamide-based quinolines demonstrates their potential in addressing oxidative stress and microbial infections, indicating the broad applicability of these compounds in medicinal chemistry (Kumar & Vijayakumar, 2017).
  • Catalyst Development for Synthesis : The creation of N-sulfonic acid-based catalysts for promoting efficient synthesis of polyhydroquinoline derivatives showcases advancements in catalyst design, potentially enhancing the synthesis of pharmacologically relevant compounds (Goli-Jolodar, Shirini, & Seddighi, 2016).

Potential Biological Activities

  • Antituberculosis and Cytotoxicity Studies : The exploration of heteroarylthioquinoline derivatives for antituberculosis activity and cytotoxic effects on cancer cell lines underscores the therapeutic potential of sulfonyl and indolyl containing compounds in treating infectious diseases and cancer (Chitra et al., 2011).
  • Anticancer Agents Inducing Oxidative Stress : Aromatic sulfonamides with a condensed piperidine moiety have been identified as potent inducers of oxidative stress in cancer cells, suggesting a novel mechanism for anticancer activity (Madácsi et al., 2013).

properties

IUPAC Name

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O3S/c27-23-11-5-3-9-21(23)18-33(31,32)25-16-29(24-12-6-4-10-22(24)25)17-26(30)28-14-13-19-7-1-2-8-20(19)15-28/h1-12,16H,13-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQDXIDHNOHYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

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